molecular formula C13H12N2O6S B023224 4'-Hydroxy Nimesulide CAS No. 109032-22-6

4'-Hydroxy Nimesulide

Cat. No.: B023224
CAS No.: 109032-22-6
M. Wt: 324.31 g/mol
InChI Key: XYHFQSKAUPPPBY-UHFFFAOYSA-N
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Description

4’-Hydroxy Nimesulide is a metabolite of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2).

Mechanism of Action

Target of Action

The primary target of 4’-Hydroxy Nimesulide is Prostaglandin G/H synthase 2 (COX-2) . This enzyme plays a crucial role in the inflammatory process, and its inhibition leads to the therapeutic effects of Nimesulide .

Mode of Action

4’-Hydroxy Nimesulide, as a COX-2 inhibitor, interacts with its target by blocking the production of prostaglandins . This results in the reduction of inflammation, pain, and fever . The compound also targets other key mediators of the inflammatory process such as free radicals, proteolytic enzymes, and histamine .

Biochemical Pathways

The primary biochemical pathway for metabolizing 4’-Hydroxy Nimesulide involves an aromatic hydroxylation, catalyzed by enzymes from the cytochrome P-450 family . The inhibition of COX-2 mediated prostaglandins, free radicals, proteolytic enzymes, and histamine leads to the therapeutic effects of Nimesulide .

Pharmacokinetics

4’-Hydroxy Nimesulide is rapidly and extensively absorbed following oral administration . It shows linear pharmacokinetics in the dose range from 25 to 100 mg . The compound is mainly cleared from the body by metabolic transformation, and the principal active metabolite is the 4’-hydroxyl derivative . The terminal half-life of Nimesulide is about 4 hours .

Result of Action

The therapeutic effects of 4’-Hydroxy Nimesulide are the result of its complete mode of action which targets a number of key mediators of the inflammatory process . This results in the reduction of inflammation, pain, and fever .

Action Environment

The action of 4’-Hydroxy Nimesulide can be influenced by various environmental factors. For instance, the formulation of the drug can impact its efficacy and stability . As a gel formulation, it provides an appropriate delivery system for the drug, is less greasy, and can be easily removed from the skin .

Biochemical Analysis

Biochemical Properties

4’-Hydroxy Nimesulide, like its parent compound Nimesulide, has a specific affinity to inhibit COX-2 . This interaction with COX-2 enzyme plays a crucial role in its biochemical reactions. By inhibiting COX-2, it exerts milder effects on the gastrointestinal mucosa .

Cellular Effects

4’-Hydroxy Nimesulide, through its inhibition of COX-2, can influence various types of cells and cellular processes . It can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4’-Hydroxy Nimesulide involves its binding interactions with COX-2, leading to the inhibition of this enzyme . This interaction at the molecular level results in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Hydroxy Nimesulide can change over time . It is rapidly distributed, extensively bound to albumin, and eliminated with a terminal half-life of about 4 hours .

Dosage Effects in Animal Models

The effects of 4’-Hydroxy Nimesulide can vary with different dosages in animal models . The normal dosage of Nimesulide, from which 4’-Hydroxy Nimesulide is derived, is 100 mg twice daily .

Metabolic Pathways

4’-Hydroxy Nimesulide is mainly cleared from the body by metabolic transformation .

Transport and Distribution

After oral administration, 4’-Hydroxy Nimesulide is rapidly and extensively absorbed . It is rapidly distributed, extensively bound to albumin .

Subcellular Localization

Given its extensive binding to albumin, it is likely to be found in areas of the cell where albumin is present .

Preparation Methods

4’-Hydroxy Nimesulide can be synthesized through various methods. One common approach involves the metabolic transformation of Nimesulide in the human body. This process primarily occurs in the liver, where Nimesulide undergoes hydroxylation to form 4’-Hydroxy Nimesulide .

Chemical Reactions Analysis

4’-Hydroxy Nimesulide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert 4’-Hydroxy Nimesulide into different reduced forms.

    Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4’-Hydroxy Nimesulide has several scientific research applications, including:

Comparison with Similar Compounds

4’-Hydroxy Nimesulide is unique compared to other similar compounds due to its specific structure and selective inhibition of COX-2. Similar compounds include:

These compounds share some pharmacological properties but differ in their specific mechanisms of action and therapeutic applications.

Properties

IUPAC Name

N-[2-(4-hydroxyphenoxy)-4-nitrophenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6S/c1-22(19,20)14-12-7-2-9(15(17)18)8-13(12)21-11-5-3-10(16)4-6-11/h2-8,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHFQSKAUPPPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30148803
Record name 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109032-22-6
Record name 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109032226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the relationship between Nimesulide and 4'-Hydroxy Nimesulide?

A1: this compound is the primary active metabolite of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID). [] After Nimesulide is administered, it is metabolized in the body to produce this compound, which exerts pharmacological effects. []

Q2: How is this compound typically measured in biological samples?

A2: Several analytical methods have been developed to quantify this compound in plasma. High-performance liquid chromatography (HPLC) coupled with UV detection, often after a simple protein precipitation step, has been successfully utilized. [] For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been established. []

Q3: Has the pharmacokinetic profile of this compound been investigated?

A3: Yes, studies have explored the pharmacokinetics of both Nimesulide and its metabolite this compound in humans. Research suggests that a monocompartmental model adequately describes the time course of this compound concentration in plasma. [] Additionally, studies have explored correlations between in vitro dissolution of Nimesulide formulations and the in vivo plasma levels of both the parent drug and this compound. []

Q4: Are there potential drug interactions between Nimesulide and other medications?

A4: Research indicates that Nimesulide, and potentially its metabolite this compound, might interact with other drugs. One study showed that while co-administration of Nimesulide with slow-release Theophylline did not significantly impact theophylline's clinical effects, it did cause a slight alteration in Theophylline's pharmacokinetics, possibly due to enzymatic induction. []

Q5: What are the potential toxicological concerns associated with this compound?

A5: While not extensively covered in the provided abstracts, one study investigated the effects of this compound on mitochondria and HepG2 cells, comparing them to the effects of Nimesulide itself. [] This suggests potential areas of concern regarding the metabolite's impact on cellular function and viability.

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